7-Ethyl-1-azaspiro[3.5]nonane
Description
7-Ethyl-1-azaspiro[3.5]nonane is a spirocyclic amine characterized by a bicyclic structure comprising a five-membered and a three-membered ring connected via a shared spiro carbon. The molecule features a single nitrogen atom in the azaspiro scaffold (1-aza) and an ethyl substituent at the 7-position of the nonane system. Its molecular formula is C₁₀H₁₉N, with a monoisotopic mass of 153.15175 Da .
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
7-ethyl-1-azaspiro[3.5]nonane |
InChI |
InChI=1S/C10H19N/c1-2-9-3-5-10(6-4-9)7-8-11-10/h9,11H,2-8H2,1H3 |
InChI Key |
VDZBJUJODBFWHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(CC1)CCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-1-azaspiro[3.5]nonane typically involves the diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman’s imines. This three-step procedure proceeds efficiently with yields up to 90% and high diastereoselectivity . The reaction conditions often include the use of specific solvents and temperature controls to ensure the desired product formation.
Industrial Production Methods
While detailed industrial production methods for 7-Ethyl-1-azaspiro[3.5]nonane are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-1-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The nitrogen atom in the spiro structure allows for substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone® and reducing agents such as hydrogen gas in the presence of a catalyst. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted and oxidized derivatives of 7-Ethyl-1-azaspiro[35]nonane
Scientific Research Applications
7-Ethyl-1-azaspiro[3.5]nonane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Ethyl-1-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of fatty acid amides. This inhibition leads to increased levels of fatty acid amides, which can have various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 7-Ethyl-1-azaspiro[3.5]nonane with related spirocyclic compounds, focusing on structural variations, biological activities, and applications.
Table 1: Key Structural and Functional Comparisons
MIC: Minimum inhibitory concentration against *S. aureus and E. coli .
Key Findings
Scaffold Rigidity and Receptor Binding: The 2,7-diazaspiro[3.5]nonane scaffold (e.g., compounds 4b and 5b) exhibits superior S1R/S2R binding affinity compared to diazabicyclo[4.3.0]nonane derivatives (e.g., 8f) due to its spirocyclic rigidity, which optimizes spatial orientation for receptor interactions . Substituents like benzyl or amide groups enhance subtype selectivity. For instance, 4b’s benzyl group facilitates S1R agonism, while 5b’s amide moiety stabilizes antagonist behavior .
Functional Duality: Minor structural changes (e.g., substituent position) drastically alter functional profiles. Compound 4b acts as an S1R agonist in vivo, reversing BD-1063’s effects, whereas 5b is a pure antagonist .
Antimicrobial Activity: Bicyclo[4.3.0]nonane derivatives with diaza/dioxo groups (e.g., 1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane) show broad-spectrum antimicrobial activity, likely due to oxidative stress induction and membrane disruption .
Commercial and Synthetic Relevance: Simple spiro compounds like 7-Methyl-7-azaspiro[3.5]nonan-2-ol are commercially available but lack reported bioactivity, highlighting their role as intermediates in drug synthesis .
Biological Activity
7-Ethyl-1-azaspiro[3.5]nonane is a spirocyclic compound notable for its unique structure, which includes a nitrogen atom integrated into a spiro system. This compound has garnered attention due to its potential biological activities, particularly as a modulator of enzyme activity and receptor interactions. The following sections detail the biological activity, mechanisms of action, and potential therapeutic applications of this compound.
Structural Characteristics
The compound features a piperidine ring fused to a cyclopentane framework, with an ethyl group at the 7-position enhancing its steric and electronic properties. This unique structure influences its reactivity and biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | C₁₃H₁₈N |
| Molecular Weight | 194.29 g/mol |
| Structural Features | Spirocyclic structure with nitrogen and ethyl substitution |
Biological Activity Overview
Research indicates that 7-Ethyl-1-azaspiro[3.5]nonane exhibits significant biological activity, particularly in relation to G-protein-coupled receptors (GPCRs). Notably, it has been identified as a GPR119 agonist, which is involved in glucose metabolism and insulin secretion, suggesting potential applications in diabetes management.
Key Findings:
- GPR119 Agonism : Compounds derived from 7-Ethyl-1-azaspiro[3.5]nonane have shown promise in activating GPR119, leading to enhanced insulin secretion and glucose homeostasis in animal models .
- Enzyme Modulation : The compound has been found to modulate the activity of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of fatty acid amides, thus potentially increasing their physiological effects.
The biological activity of 7-Ethyl-1-azaspiro[3.5]nonane is primarily attributed to its interactions with specific molecular targets:
- Receptor Binding : The nitrogen atom within the spiro ring facilitates hydrogen bonding with protein targets, enhancing receptor binding affinity.
- Enzyme Inhibition : By inhibiting FAAH, the compound can increase levels of endocannabinoids, which are known to have various physiological effects including analgesia and anti-inflammatory properties.
Case Studies
Recent studies have evaluated the pharmacokinetics and biological effects of derivatives of 7-Ethyl-1-azaspiro[3.5]nonane:
- Study on Compound 54g : A derivative identified as compound 54g demonstrated a favorable pharmacokinetic profile in Sprague-Dawley rats and effectively lowered glucose levels in diabetic rats, indicating its potential as a therapeutic agent for diabetes .
- In Vitro Studies : In vitro assays have shown that modifications to the piperidine N-capping group can significantly enhance the agonistic activity on GPR119, suggesting that structural optimization is crucial for developing more effective therapeutics based on this scaffold .
Comparative Analysis with Similar Compounds
The uniqueness of 7-Ethyl-1-azaspiro[3.5]nonane can be highlighted by comparing it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonane | Contains oxygen in spiro structure | Different reactivity patterns |
| 7,7-Dimethyl-1-azaspiro[3.5]nonane | Additional methyl groups | Altered steric properties |
| 2-Oxa-6-azaspiro[3.5]nonane | Lacks ethyl group | Varying interaction profiles |
The ethyl substitution at position 7 enhances the biological activity compared to these similar compounds, making it a candidate for further research in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
